molecular formula C13H19I3N2O4 B14556197 1,2-Propanediol, 3,3'-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis- CAS No. 62180-01-2

1,2-Propanediol, 3,3'-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis-

Cat. No.: B14556197
CAS No.: 62180-01-2
M. Wt: 648.01 g/mol
InChI Key: CLGPNXATFQJZSC-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3,3’-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, hydroxyl, and iodophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3,3’-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis- typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-amino-2,4,6-triiodophenylmethanol with 1,2-propanediol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3,3’-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

1,2-Propanediol, 3,3’-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent due to its iodine content.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1,2-Propanediol, 3,3’-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis- exerts its effects involves interactions with various molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the iodophenyl groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for different targets, leading to its diverse biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the iodophenyl groups.

    3-Amino-1,2-propanediol: Contains an amino group and hydroxyl groups but does not have the triiodophenyl moiety.

Uniqueness

1,2-Propanediol, 3,3’-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis- is unique due to the presence of the triiodophenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

62180-01-2

Molecular Formula

C13H19I3N2O4

Molecular Weight

648.01 g/mol

IUPAC Name

3-[(3-amino-2,4,6-triiodophenyl)methyl-(2,3-dihydroxypropyl)amino]propane-1,2-diol

InChI

InChI=1S/C13H19I3N2O4/c14-10-1-11(15)13(17)12(16)9(10)4-18(2-7(21)5-19)3-8(22)6-20/h1,7-8,19-22H,2-6,17H2

InChI Key

CLGPNXATFQJZSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)CN(CC(CO)O)CC(CO)O)I

Origin of Product

United States

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